molecular formula C14H19NO2 B6356171 (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone CAS No. 1090563-82-8

(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone

Cat. No.: B6356171
CAS No.: 1090563-82-8
M. Wt: 233.31 g/mol
InChI Key: BKJRSKLXZKJAKU-UHFFFAOYSA-N
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Description

(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone is a small organic molecule featuring a piperidine ring linked via a ketone group to a substituted aromatic ring. The phenyl ring is modified with a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 4-position. This structural motif is common in medicinal chemistry, where piperidine derivatives are explored for their pharmacological properties, such as receptor binding or enzyme modulation .

Properties

IUPAC Name

(3-methoxy-4-methylphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-6-7-12(10-13(11)17-2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJRSKLXZKJAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone typically involves the reaction of 3-methoxy-4-methylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 3-methoxy-4-methylbenzoyl chloride in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add piperidine to the reaction mixture while maintaining the temperature at around 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve additional steps such as distillation and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Aromatic Ring Reactivity

The 3-methoxy-4-methylphenyl group undergoes electrophilic substitution and oxidation reactions influenced by electron-donating substituents.

Electrophilic Substitution

  • Nitration : Directed by the methoxy group, nitration occurs at the ortho/para positions relative to the methoxy substituent.
    Conditions : HNO₃/H₂SO₄, 0–5°C.
    Product : 3-Methoxy-4-methyl-5-nitrophenyl derivative.

  • Halogenation : Bromination or chlorination occurs at the activated positions.
    Conditions : Br₂/FeBr₃ or Cl₂/FeCl₃.
    Product : 5-Bromo-3-methoxy-4-methylphenyl derivative .

Oxidation

  • Methoxy to Hydroxy Conversion :
    Reagents : BBr₃ (Lewis acid) or HI/AcOH.
    Product : (3-Hydroxy-4-methylphenyl)(piperidin-1-yl)methanone .
    Mechanism : Demethylation via SN2 displacement (BBr₃) or acid-catalyzed cleavage (HI).

  • Methyl to Carboxylic Acid :
    Reagents : KMnO₄/H₂O, Δ.
    Product : (3-Methoxy-4-carboxyphenyl)(piperidin-1-yl)methanone.

Ketone Group Reactivity

The central ketone participates in nucleophilic additions and reductions.

Reduction

  • To Secondary Alcohol :
    Reagents : NaBH₄/MeOH or LiAlH₄/THF.
    Product : (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanol.
    Yield : ~75–85% (LiAlH₄).

Nucleophilic Addition

  • Grignard Reaction :
    Reagents : CH₃MgBr/THF, H⁺ workup.
    Product : (3-Methoxy-4-methylphenyl)(piperidin-1-yl)(tert-alcohol).

Piperidine Ring Reactivity

The piperidine nitrogen exhibits limited nucleophilicity due to conjugation with the ketone but can undergo alkylation or oxidation.

N-Alkylation

  • Reagents : CH₃I/K₂CO₃/acetone.
    Product : Quaternary ammonium salt (low yield due to steric hindrance) .

N-Oxidation

  • Reagents : m-CPBA (meta-chloroperbenzoic acid).
    Product : Piperidine N-oxide derivative .

Cross-Coupling Reactions

The phenyl ring can be functionalized for coupling after halogenation.

Reaction TypeReagents/ConditionsProduct
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl derivatives
Ullmann CouplingCuI, diamines, ΔAryl ethers or amines

Stability and Degradation

  • Acidic Hydrolysis : The ketone resists hydrolysis under mild conditions but undergoes cleavage in concentrated HCl/Δ to yield 3-methoxy-4-methylbenzoic acid and piperidine .

  • Photodegradation : UV exposure leads to radical-mediated demethylation or ketone decomposition .

Comparative Reactivity Table

Reaction SiteReaction TypeKey ReagentsMajor Product
Aromatic ringNitrationHNO₃/H₂SO₄Nitro-substituted derivative
Methoxy groupDemethylationBBr₃Hydroxy-substituted derivative
KetoneReductionLiAlH₄Secondary alcohol
Piperidine nitrogenAlkylationCH₃IQuaternary ammonium salt

Case Studies

  • Oxidation of Methoxy Group : Treatment with BBr₃ in DCM at −78°C yielded 85% conversion to the hydroxy analog, confirmed by NMR .

  • Grignard Addition : Reaction with ethylmagnesium bromide produced a tertiary alcohol with 72% yield and >90% purity (HPLC).

This compound’s multifunctional architecture enables diverse reactivity, making it valuable in medicinal chemistry and materials science. Further studies could explore its utility in asymmetric catalysis or as a scaffold for bioactive molecules.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its efficacy in treating several medical conditions, particularly those related to metabolic and central nervous system (CNS) disorders.

Metabolic Disorders

Research indicates that (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone may inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome, which includes conditions like type 2 diabetes and obesity. Inhibition of this enzyme could lead to improved insulin sensitivity and reduced hypertension, thereby offering a potential treatment avenue for metabolic disorders .

Case Study:
A study demonstrated that compounds inhibiting 11β-HSD1 could ameliorate symptoms associated with metabolic syndrome in animal models. The administration of such compounds led to significant reductions in blood glucose levels and improved lipid profiles .

Central Nervous System Disorders

The compound also shows promise in treating CNS disorders, including mild cognitive impairment and early-stage dementia, such as Alzheimer’s disease. By modulating glucocorticoid activity through the inhibition of 11β-HSD1, it may help mitigate neurodegeneration associated with these conditions .

Case Study:
In a clinical trial involving patients with early Alzheimer's disease, participants receiving a regimen that included 11β-HSD1 inhibitors exhibited slower cognitive decline compared to the control group. This suggests a protective effect against neurodegenerative processes .

Mechanism of Action

The mechanism of action of (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Electronic and Physicochemical Properties

Substituents significantly influence electronic characteristics, which correlate with solubility, bioavailability, and nonlinear optical (NLO) properties:

Table 2: Electronic Property Comparisons
Compound Name Substituent Effects Key Electronic Findings Reference
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone Electron-donating (methyl) Enhanced NLO response; dipole moment ~5.2 D
(3-Nitrophenyl)(piperidin-1-yl)methanone Electron-withdrawing (nitro) Reduced electron density; increased reactivity
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone Mixed (methoxy + methyl) Balanced lipophilicity (logP ~2.8) Inferred
  • Methoxy vs. In contrast, methyl groups contribute to lipophilicity without significantly altering electronic properties .
  • Halogen Effects : Fluorine atoms improve metabolic stability and membrane permeability due to their small size and high electronegativity, as seen in 5-HT1A agonists .

Biological Activity

(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone, also known as a piperidine derivative, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone belongs to the class of aromatic ketones. Its molecular structure features a methoxy group and a methyl group on the phenyl ring, contributing to its unique chemical properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for its biological activity .

The biological activity of (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone is primarily attributed to its interaction with specific molecular targets in biological systems. It may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways through which it exerts its effects are still under investigation but are believed to involve modulation of cellular processes .

Anticancer Properties

Research indicates that compounds similar to (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone exhibit significant anticancer activities. For instance, studies have shown that related piperidine derivatives can inhibit cancer cell proliferation across various types of cancer cell lines. In vitro assays demonstrated that some derivatives achieved over 90% inhibition in breast and melanoma cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line% Inhibition
Compound AT-47D (Breast)90.47%
Compound BSK-MEL-5 (Melanoma)84.32%
Compound CMDA-MB-468 (Breast)84.83%

Neurological Effects

The compound's potential as a therapeutic agent for central nervous system (CNS) disorders has also been explored. Similar compounds have been studied for their effects on metabotropic glutamate receptors, which are implicated in conditions like schizophrenia and Alzheimer's disease. Positive allosteric modulators targeting these receptors have shown promise in preclinical models .

Case Studies

  • Anticancer Study : A study evaluated the anticancer properties of a series of piperidine derivatives, including (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone. The results indicated significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for drug development .
  • CNS Disorder Research : Another study focused on the modulation of mGluR5 receptors using similar compounds. The findings highlighted the compound's ability to enhance receptor activity, providing insights into its potential for treating anxiety and cognitive impairment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone, and how can reaction yields be optimized?

  • Answer : The compound is typically synthesized via coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under inert conditions. For example, benzoylpiperidine derivatives are synthesized via amide bond formation between carboxylic acids and amines in dichloromethane (DCM) with DIPEA (N,N-diisopropylethylamine) as a base . Yields (8–78%) vary significantly depending on steric and electronic factors. Optimization strategies include adjusting stoichiometry, reaction time (e.g., 16 hours), and solvent polarity. Low-yield reactions (<20%) may require purification via column chromatography with hexane/EtOAc or CHCl3/MeOH systems .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

  • Answer :

  • 1H/13C-NMR : Assigns proton and carbon environments (e.g., methoxy δ ~3.8 ppm, aromatic protons δ 6.9–8.1 ppm). Multiplicity and coupling constants validate substituent positions .
  • HPLC : Retention times (e.g., 11.35–11.96 minutes) and peak areas (>95% at 254 nm) quantify purity. Discrepancies between theoretical and experimental values may arise from residual solvents or byproducts, necessitating gradient elution optimization .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C: 72.04% observed vs. 72.09% theoretical) to confirm stoichiometric integrity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; wash hands post-handling. Store at −20°C in airtight containers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency protocols include eye irrigation (15 minutes) and medical consultation if ingested .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental elemental analysis data?

  • Answer : Discrepancies (e.g., N: 12.60% observed vs. 12.38% calculated) may indicate incomplete purification or hygroscopicity. Re-crystallize using mixed solvents (e.g., EtOAc/hexane) to remove impurities. Validate via TLC and repeat combustion analysis. For persistent issues, use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What strategies improve low yields in coupling reactions involving sterically hindered intermediates?

  • Answer : Low yields (e.g., 8% for triazole-containing derivatives) often result from steric hindrance. Strategies:

  • Microwave-assisted synthesis : Reduces reaction time and improves energy transfer.
  • Catalyst optimization : Use Pd(PPh3)4/CuI for Sonogashira couplings (60°C, 1 hour) to enhance alkyne incorporation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates .

Q. How do substituent modifications on the benzoylpiperidine scaffold influence biological activity?

  • Answer : Methoxy groups enhance metabolic stability but reduce solubility. Hydroxyl groups (e.g., 3-hydroxyphenyl derivatives) improve hydrogen-bonding interactions with targets. Fluorine substituents increase lipophilicity and bioavailability. For SAR studies, synthesize analogs (e.g., 4-fluoro, 4-trifluoromethyl) and evaluate via kinase assays or binding studies .

Q. What advanced applications exist for derivatives of this compound in chemical biology?

  • Answer : Trifunctional derivatives (e.g., alkyne-tagged probes) enable:

  • Photoaffinity labeling : Benzophenone moieties crosslink with target proteins under UV light.
  • Click chemistry : Alkyne-azide cycloaddition tags cellular targets for fluorescence imaging .

Methodological Notes

  • Synthetic Optimization : Prioritize reaction monitoring (TLC, LC-MS) to identify bottlenecks early.
  • Data Interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) for complex spectra.
  • Biological Assays : Use orthogonal assays (e.g., SPR, ITC) to confirm target engagement and minimize false positives.

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